molecular formula C9H5BrFNO B2646841 4-Bromo-8-fluoroisoquinolin-1-ol CAS No. 2138201-55-3

4-Bromo-8-fluoroisoquinolin-1-ol

Cat. No. B2646841
CAS RN: 2138201-55-3
M. Wt: 242.047
InChI Key: XJOFSSMNYVHGAQ-UHFFFAOYSA-N
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Description

4-Bromo-8-fluoroisoquinolin-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic organic compound that contains a fused isoquinoline and pyridine ring system. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Cytotoxic Studies and Anticancer Activity : 8-Hydroxyquinoline derivatives have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer). Co(III), Ni(II), and Cu(II) complexes of these derivatives showed enhanced antiproliferative activity, indicating potential for anticancer applications. The Co(III) complexes, in particular, displayed significant activity, suggesting an apoptotic mode of cell death (Avinash Kotian et al., 2021).

  • Antimicrobial Properties : New thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives, synthesized from related bromo-fluoroaniline compounds, demonstrated broad antibacterial activity against various strains of gram-positive and gram-negative bacteria. Some compounds also showed notable antifungal activity, highlighting their potential as antimicrobial agents (F. K. Abdel‐Wadood et al., 2014).

Material Science and Chemical Sensing

  • Photoremovable Protecting Groups : 8-Bromo-7-hydroxyquinoline (BHQ) has been utilized as a photoremovable protecting group for carboxylates, phosphates, and diols. BHQ is efficient under two-photon excitation (2PE), which is beneficial for studying cell physiology with minimal tissue damage. This property makes BHQ suitable for releasing bioactive molecules in a controlled manner (Yue Zhu et al., 2006).

  • Corrosion Monitoring : The incorporation of 8-hydroxyquinoline derivatives in epoxy coatings has been explored for the detection of underlying metal corrosion. The fluorescent turn-on mechanism of these compounds upon chelating with Fe2+/Fe3+ ions produced during the corrosion process enables early detection and monitoring of corrosion (Shamim Roshan et al., 2018).

Chemical Synthesis and Methodology Development

  • Synthetic Routes to Fluorinated Heterocycles : Research has focused on the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. Novel methods have been developed for synthesizing such compounds, including 4-fluoroisoquinolin-1(2H)-ones, demonstrating the versatility and importance of bromo-fluoroisoquinolin derivatives in accessing fluorinated heterocyclic compounds (Jia-Qiang Wu et al., 2017).

properties

IUPAC Name

4-bromo-8-fluoro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-4-12-9(13)8-5(6)2-1-3-7(8)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOFSSMNYVHGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one

CAS RN

2138201-55-3
Record name 4-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one
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